Emivirine
Overview
Description
Emivirine (also known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor . It was an experimental agent for the treatment of HIV. Despite showing promising antiviral activity in vitro, it failed to show sufficient efficacy in human trials .
Molecular Structure Analysis
Emivirine has a molecular formula of C17H22N2O3 and a molar mass of 302.3682 g/mol . The IUPAC name is 6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione .Physical And Chemical Properties Analysis
Emivirine has a molecular weight of 302.3682 and a chemical formula of C17H22N2O3 . It is a small molecule . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Unique Properties and Mechanism
Emivirine (MKC-442) exhibits a unique pharmacological profile, being structurally a nucleoside analog (NRTI) but functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This dual characteristic makes it the only anti-HIV drug to demonstrate such a cross-class dichotomy. It operates by binding to the reverse transcriptase viral enzyme, thereby inhibiting HIV replication (Cheonis, 1999).
Synthesis and Structural Modifications
Researchers have synthesized novel analogues of emivirine to enhance its anti-HIV properties. Studies have focused on altering the N-1 allyloxymethyl group, leading to compounds with potent activity against both HIV-1 wild-type and drug-resistant mutant strains (El‐Brollosy et al., 2002). Additionally, a revised synthetic route to emivirine has been developed, opening avenues for systematic biological evaluation of its analogues (Li et al., 2013).
Combinational Studies for HIV Treatment
Emivirine has been studied in combination with other nucleoside reverse transcriptase inhibitors. For instance, combinations like emivirine plus stavudine plus lamivudine have shown synergistic inhibition of HIV-1 replication in cell cultures. These combinations effectively suppress HIV-1 replication for extended periods, highlighting emivirine's potential in multi-drug HIV treatment strategies (Nitanda et al., 2001).
Antiviral Development and Drug Resistance
Efforts in antiviral development have led to the design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants. By modifying the C6 substituent, researchers have created compounds with significantly greater inhibitory effects on common drug-resistance mutations, contributing to the development of more resilient NNRTIs (Hopkins et al., 1999).
Safety And Hazards
Emivirine is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin or eyes with water, moving to fresh air, or seeking medical attention are recommended .
Relevant Papers The search results included references to a paper discussing a collection of novel antiviral pyrimidines and another paper on the design of Emivirine analogues . These papers may provide further insights into the study and development of Emivirine and related compounds.
properties
IUPAC Name |
6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILORUFDVLTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164437 | |
Record name | Emivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emivirine | |
CAS RN |
149950-60-7 | |
Record name | Emivirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149950-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emivirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMIVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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